2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate
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Overview
Description
“2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in various biological processes, including DNA and RNA synthesis. The presence of a purine ring, along with specific functional groups, makes this compound of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate” typically involves multi-step organic reactions. The starting materials may include purine derivatives, chlorinating agents, and hydroxymethylation reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its interactions with enzymes and nucleic acids. Its purine base structure is similar to that of nucleotides, making it relevant in studies of DNA and RNA.
Medicine
The compound’s potential medicinal properties are of interest in drug development. It may exhibit antiviral, anticancer, or antimicrobial activities, making it a candidate for therapeutic applications.
Industry
In the industrial sector, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as replication, transcription, and translation.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
2-Chloroadenine: A chlorinated derivative of adenine.
Uniqueness
The uniqueness of “2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate” lies in its specific functional groups and structural configuration. These features may confer unique biological activities and chemical reactivity, distinguishing it from other purine derivatives.
Properties
Molecular Formula |
C20H26Cl2N10O9 |
---|---|
Molecular Weight |
621.4 g/mol |
IUPAC Name |
2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate |
InChI |
InChI=1S/2C10H12ClN5O4.H2O/c2*11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;/h2*2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1H2 |
InChI Key |
WRURCFOLSGPTMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.O |
Origin of Product |
United States |
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